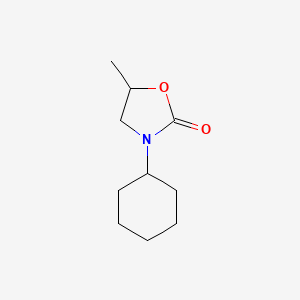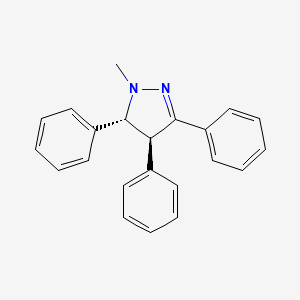
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound is characterized by its three phenyl groups attached to a dihydropyrazole ring, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which allows for high yield and stereoselectivity at room temperature . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall efficiency of the process. The use of chiral catalysts in industrial settings ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other high-precision fields.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor binding studies. Its unique structure allows for the exploration of various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being studied for its role in drug design, particularly in the development of new pharmaceuticals with specific chiral requirements.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include the modulation of enzyme activity and receptor signaling, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl
Uniqueness
Compared to similar compounds, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole stands out due to its three phenyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its unique chiral centers also contribute to its specificity in biological interactions, making it a valuable compound for research and industrial purposes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90145-16-7 |
|---|---|
Molekularformel |
C22H20N2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(3R,4S)-2-methyl-3,4,5-triphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2/c1-24-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(23-24)18-13-7-3-8-14-18/h2-16,20,22H,1H3/t20-,22+/m1/s1 |
InChI-Schlüssel |
DXWGLEXALOMXAC-IRLDBZIGSA-N |
Isomerische SMILES |
CN1[C@H]([C@@H](C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
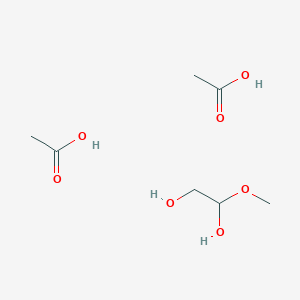
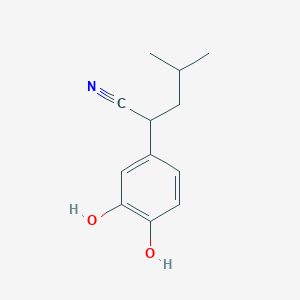

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
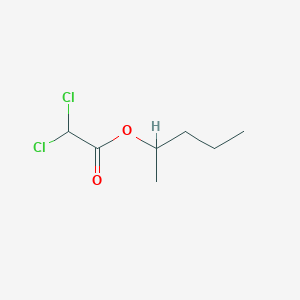
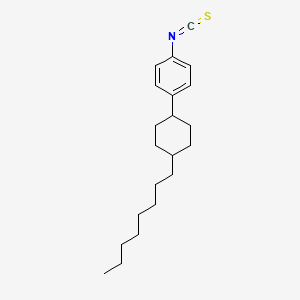
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
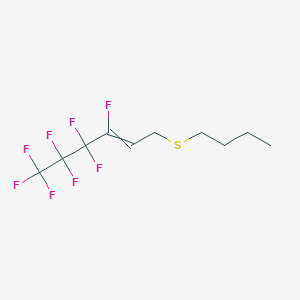

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
